![molecular formula C10H16O3 B14344974 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one CAS No. 103252-48-8](/img/structure/B14344974.png)
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one is a complex organic compound belonging to the class of cyclopenta[b]pyrans. This compound is characterized by its unique structure, which includes a hexahydrocyclopenta[b]pyran ring system with an ethyl group at the 4a position and a hydroxyl group at the 7 position. The compound’s structural complexity and functional groups make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one can be achieved through a (3+2) cycloaddition reaction between 2-pyrones and vinyl cyclopropanes. This reaction is typically catalyzed by palladium (Pd) catalysts in the presence of phosphine ligands. The reaction conditions often involve the use of anhydrous solvents such as tetrahydrofuran (THF) or toluene, and the reaction is carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the cyclopenta[b]pyran ring system.
Substitution: The ethyl group at the 4a position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4a-Ethyl-7-oxohexahydrocyclopenta[b]pyran-2(3H)-one, while reduction can lead to the formation of this compound derivatives with modified ring systems.
Wissenschaftliche Forschungsanwendungen
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying cycloaddition reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7 position can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ring system can also interact with enzymes and receptors, modulating their function. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4a-Methyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one: Similar structure with a methyl group instead of an ethyl group.
4a-Ethyl-7-oxohexahydrocyclopenta[b]pyran-2(3H)-one: Oxidized form of the compound with a ketone group at the 7 position.
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyridine-2(3H)-one: Similar structure with a nitrogen atom in the ring system.
Uniqueness
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its ethyl group at the 4a position and hydroxyl group at the 7 position make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
103252-48-8 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4a-ethyl-7-hydroxy-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyran-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-10-5-3-7(11)9(10)13-8(12)4-6-10/h7,9,11H,2-6H2,1H3 |
InChI-Schlüssel |
GDPFPWQRYZWZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCC(C1OC(=O)CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


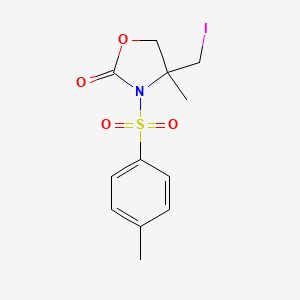
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)

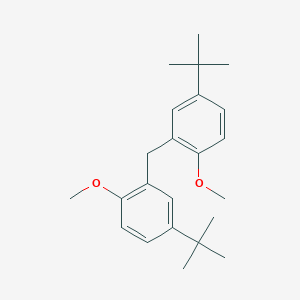
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
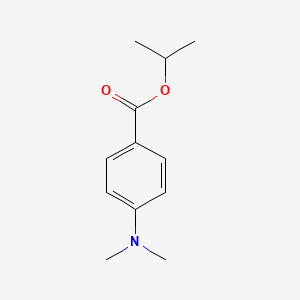


![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
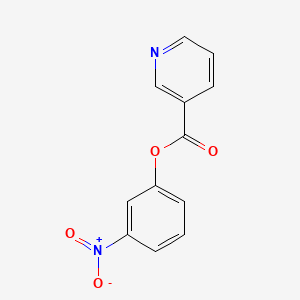
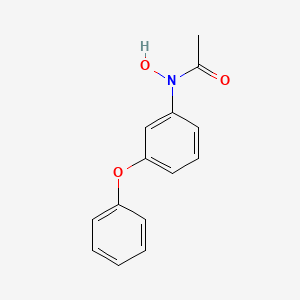
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
